3-(2-Carboxyethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Carboxyethyl)benzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, featuring a carboxyethyl group attached to the benzene ring
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, it may participate in the formation of carbon–carbon bonds .
Biochemical Pathways
Benzoic acid derivatives, which this compound is a part of, are known to be involved in various biosynthetic pathways, such as the shikimate pathway for the biosynthesis of phenolic acids .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its absorption and distribution.
Result of Action
It is known to be involved in the suzuki–miyaura cross-coupling reaction, which is used to form carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 3-(2-Carboxyethyl)benzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Carboxyethyl)benzoic acid can be synthesized through several methods. One common approach involves the alkylation of benzoic acid derivatives. For instance, the reaction of benzoic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically requires refluxing the mixture in an appropriate solvent like ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Carboxyethyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxyethyl group to other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of the carboxyethyl group.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
3-(2-Carboxyethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzoic Acid: The parent compound, differing by the absence of the carboxyethyl group.
3-(2-Hydroxyethyl)benzoic Acid: Similar structure but with a hydroxyethyl group instead of a carboxyethyl group.
4-(2-Carboxyethyl)benzoic Acid: Positional isomer with the carboxyethyl group at the para position.
Uniqueness: 3-(2-Carboxyethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research .
Properties
IUPAC Name |
3-(2-carboxyethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOCLOJWCPUKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.